molecular formula C4Cl2F8 B1293503 1,4-DICHLOROOCTAFLUOROBUTANE CAS No. 355-24-8

1,4-DICHLOROOCTAFLUOROBUTANE

Cat. No.: B1293503
CAS No.: 355-24-8
M. Wt: 270.93 g/mol
InChI Key: LGBGVSJBKFDYKH-UHFFFAOYSA-N
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Description

1,4-DICHLOROOCTAFLUOROBUTANE is an organic compound with the molecular formula C4Cl2F8. It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-DICHLOROOCTAFLUOROBUTANE can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,4-dichlorobutane with elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Safety measures are crucial due to the reactive nature of the halogenating agents used.

Chemical Reactions Analysis

Types of Reactions

1,4-DICHLOROOCTAFLUOROBUTANE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of fluorinated alcohols.

    Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Fluorinated alcohols.

    Reduction: Partially fluorinated butanes.

    Oxidation: Fluorinated carboxylic acids.

Scientific Research Applications

1,4-DICHLOROOCTAFLUOROBUTANE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and as a solvent for certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: An aryl chloride with similar halogenation but different structural properties.

    1,4-Dichloro-2-butyne: Another halogenated butane derivative with different reactivity due to the presence of a triple bond.

    1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene: A compound with a similar halogenation pattern but different spatial arrangement.

Uniqueness

1,4-DICHLOROOCTAFLUOROBUTANE is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.

Properties

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBGVSJBKFDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188994
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
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Molecular Weight

270.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-24-8
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane
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